2-chlorohexadecanoic Acid

Übersicht

Beschreibung

2-Chlorohexadecanoic acid is an inflammatory lipid mediator. It interferes with protein palmitoylation, induces ER-stress markers, reduces the ER ATP content, and activates transcription and secretion of IL-6 as well as IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage . It can cross the blood-brain barrier (BBB) and compromises ER- and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Synthesis Analysis

2-Chlorohexadecanoic acid is produced by the attack of reactive chlorinating species on plasmalogens . The myeloperoxidase-H2O2-chloride system of activated phagocytes forms hypochlorous acid (HOCl), which targets the endogenous pool of ether phospholipids (plasmalogens), generating chlorinated inflammatory mediators like 2-chlorohexadecanal and its conversion product 2-chlorohexadecanoic acid .Molecular Structure Analysis

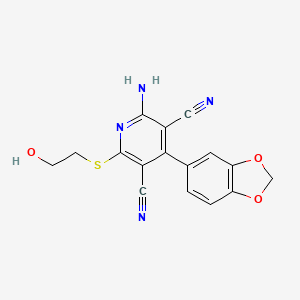

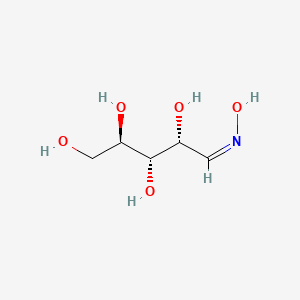

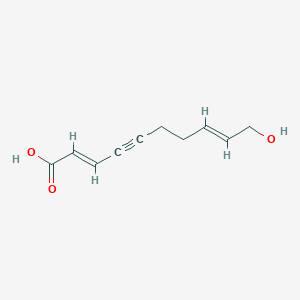

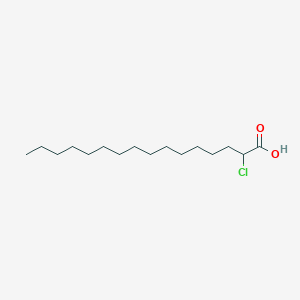

The molecular formula of 2-chlorohexadecanoic acid is C16H31ClO2 . Its molecular weight is 290.9 g/mol . The InChIKey is LDQUHRSWFMWRNG-UHFFFAOYSA-N . The Canonical SMILES is CCCCCCCCCCCCCCC(C(=O)O)Cl .Chemical Reactions Analysis

2-Chlorohexadecanoic acid interferes with protein palmitoylation . It can be ω-oxidized by hepatocytes and subsequently β-oxidized from the ω-end, leading to the production of the dicarboxylic acid, 2-chloroadipic acid .Physical And Chemical Properties Analysis

The molecular weight of 2-chlorohexadecanoic acid is 290.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 14 . The Exact Mass is 290.2012579 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 19 .Wissenschaftliche Forschungsanwendungen

Cardiac Health Research

2-chlorohexadecanoic Acid: has been identified as a product of myeloperoxidase (MPO)-derived lipid oxidation in the heart during endotoxemia . It is generated in the mouse heart and leads to the modification of cardiomyocyte protein subsets. This compound’s role in cardiac health can be pivotal for understanding the molecular mechanisms underlying cardiac dysfunction during sepsis and other conditions that involve MPO activity.

Atherosclerosis and Endothelial Function

This fatty acid has been shown to induce COX-2 expression in human coronary artery endothelial cells . The presence of 2-chlorohexadecanoic Acid in atherosclerotic plaques and its role in altering vascular endothelial cell function by upregulation of COX-2 expression suggests its significance in the pathogenesis of atherosclerosis.

Neurological Impact

Research indicates that 2-chlorohexadecanoic Acid induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells . This finding is crucial for understanding the compound’s potential neurotoxic effects and its implications in neurodegenerative diseases.

Lipid Metabolism Studies

In vitro studies have shown that the addition of 2-chlorohexadecanoic Acid to cardiomyocytes results in its conversion and indicates fatty aldehyde dehydrogenase-mediated redox metabolism . This aspect can be explored further to understand the metabolic pathways involved in lipid modification and energy production.

Wirkmechanismus

Target of Action

2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Mode of Action

The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The primary biochemical pathway affected by 2-chlorohexadecanoic acid is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that 2-chlorohexadecanoic acid can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .

Result of Action

The action of 2-chlorohexadecanoic acid results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.

Action Environment

The action of 2-chlorohexadecanoic acid can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of 2-chlorohexadecanoic acid, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .

Eigenschaften

IUPAC Name |

2-chlorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUHRSWFMWRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454792 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19117-92-1 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

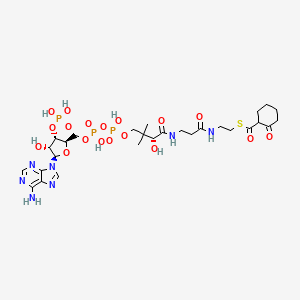

![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)